molecular formula C16H23NO5 B11833315 Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-a-D-mannofuranoside

Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-a-D-mannofuranoside

Cat. No.: B11833315
M. Wt: 309.36 g/mol
InChI Key: ANHILBIEGHGLGI-AICCOOGYSA-N
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Description

Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-a-D-mannofuranoside is a compound of significant interest in the field of chemical and biomedical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-a-D-mannofuranoside typically involves the protection of the hydroxyl groups of mannose, followed by the introduction of an amino group at the 5th position. The isopropylidene group is introduced to protect the 2,3-hydroxyl groups, and the benzyl group is added to protect the anomeric hydroxyl group. The reaction conditions often involve the use of solvents like chloroform and dichloromethane, and the reactions are carried out under controlled temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, and employing techniques such as crystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions: Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-a-D-mannofuranoside can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The benzyl and isopropylidene groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various acids or bases depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-a-D-mannofuranoside has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of molecular pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting bacterial and viral infections.

    Industry: Utilized in the development of novel drugs and biochemical assays.

Mechanism of Action

The mechanism of action of Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-a-D-mannofuranoside involves its interaction with specific molecular targets. It acts as an inhibitor, selectively targeting intricate molecular pathways. This selective inhibition can disrupt the normal functioning of bacterial or viral pathogens, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

    Benzyl 2,35,6-di-O-isopropylidene-a-D-mannofuranoside: Known for its applications in the biomedical industry.

    Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-α-D-mannofuranoside: Another derivative with similar protective groups.

Uniqueness: Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-a-D-mannofuranoside is unique due to its specific structural configuration, which allows it to selectively inhibit certain molecular pathways. This specificity makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

(2S)-2-[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-aminoethanol

InChI

InChI=1S/C16H23NO5/c1-16(2)21-13-12(11(17)8-18)20-15(14(13)22-16)19-9-10-6-4-3-5-7-10/h3-7,11-15,18H,8-9,17H2,1-2H3/t11-,12+,13-,14-,15-/m0/s1

InChI Key

ANHILBIEGHGLGI-AICCOOGYSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2[C@H](CO)N)OCC3=CC=CC=C3)C

Canonical SMILES

CC1(OC2C(O1)C(OC2C(CO)N)OCC3=CC=CC=C3)C

Origin of Product

United States

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